1-([2,2'-Bifuran]-5-ylmethyl)-3-ethylurea
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Overview
Description
1-([2,2’-Bifuran]-5-ylmethyl)-3-ethylurea is an organic compound that features a bifuran moiety linked to an ethylurea group
Mechanism of Action
Target of action
The primary targets of a compound are usually identified through a combination of experimental techniques such as affinity chromatography, protein microarrays, and computational methods .
Mode of action
The interaction of a compound with its targets can be studied using techniques like X-ray crystallography, nuclear magnetic resonance (NMR), and computational docking studies. These methods can provide insights into how the compound binds to its target and the resulting changes in the target’s function .
Biochemical pathways
The affected pathways and their downstream effects can be studied using techniques like metabolomics and proteomics. These techniques can provide a comprehensive view of the metabolic changes and protein interactions that occur when a cell is exposed to the compound .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound can be studied using various in vitro and in vivo methods. These studies can provide information on how the compound is absorbed, distributed, metabolized, and excreted by the body .
Result of action
The molecular and cellular effects of a compound’s action can be studied using techniques like flow cytometry, microscopy, and gene expression profiling. These methods can provide information on how the compound affects cellular processes like cell proliferation, cell death, and signal transduction .
Action environment
The influence of environmental factors on a compound’s action, efficacy, and stability can be studied using controlled experiments that vary these factors. For example, the effect of temperature on a compound’s stability can be studied by storing the compound at different temperatures and measuring its degradation over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-ethylurea typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the oxidative coupling of furan derivatives. This process often employs catalysts such as palladium or copper salts under controlled conditions.
Attachment of the Methyl Group: The bifuran is then functionalized with a methyl group at the 5-position. This can be achieved through Friedel-Crafts alkylation using methyl halides and a Lewis acid catalyst.
Formation of the Ethylurea Group: The final step involves the reaction of the methylated bifuran with ethyl isocyanate to form the ethylurea group. This reaction is typically carried out under mild conditions to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 1-([2,2’-Bifuran]-5-ylmethyl)-3-ethylurea may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-([2,2’-Bifuran]-5-ylmethyl)-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The ethylurea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted urea derivatives.
Scientific Research Applications
1-([2,2’-Bifuran]-5-ylmethyl)-3-ethylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bifuran-5,5’-dicarboxylic acid: A bifuran derivative with carboxylic acid groups.
Poly(butylene furanoate): A polymer derived from furfural-based bifuran diesters.
Furan-2,5-dicarboxylic acid: A related compound with similar structural features.
Uniqueness
1-([2,2’-Bifuran]-5-ylmethyl)-3-ethylurea is unique due to its combination of a bifuran moiety and an ethylurea group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-ethyl-3-[[5-(furan-2-yl)furan-2-yl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-2-13-12(15)14-8-9-5-6-11(17-9)10-4-3-7-16-10/h3-7H,2,8H2,1H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCRZCPRQWCWRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CC=C(O1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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